1-(1-(Phenylthio)cyclopropyl)cyclooctanol

Medium-ring chemistry Physicochemical profiling Scaffold SAR

1-(1-(Phenylthio)cyclopropyl)cyclooctanol (CAS 41656-33-1, MF: C₁₇H₂₄OS, MW: 276.4 g/mol) is a tertiary cyclopropylcarbinol featuring a phenylthio-substituted cyclopropane ring geminally attached to a cyclooctanol moiety. It belongs to the broader class of 1-(phenylthio)cyclopropylcarbinyl alcohols, a family recognized for their versatile reactivity in acid-catalyzed rearrangements, ring expansions, and spiroannelation reactions.

Molecular Formula C17H24OS
Molecular Weight 276.4 g/mol
Cat. No. B13093286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Phenylthio)cyclopropyl)cyclooctanol
Molecular FormulaC17H24OS
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)(C2(CC2)SC3=CC=CC=C3)O
InChIInChI=1S/C17H24OS/c18-16(11-7-2-1-3-8-12-16)17(13-14-17)19-15-9-5-4-6-10-15/h4-6,9-10,18H,1-3,7-8,11-14H2
InChIKeyYKVGNWQCYOBEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-(Phenylthio)cyclopropyl)cyclooctanol (CAS 41656-33-1): Chemical Identity, Compound Class, and Procurement Context


1-(1-(Phenylthio)cyclopropyl)cyclooctanol (CAS 41656-33-1, MF: C₁₇H₂₄OS, MW: 276.4 g/mol) is a tertiary cyclopropylcarbinol featuring a phenylthio-substituted cyclopropane ring geminally attached to a cyclooctanol moiety . It belongs to the broader class of 1-(phenylthio)cyclopropylcarbinyl alcohols, a family recognized for their versatile reactivity in acid-catalyzed rearrangements, ring expansions, and spiroannelation reactions [1]. The compound is commercially available at ≥95% purity and is recommended for long-term storage in a cool, dry environment . Its eight-membered cyclooctanol ring distinguishes it from the more common six-membered (cyclohexanol) and five-membered (cyclopentanol) congeners within the same structural series, conferring medium-ring conformational properties that are directly relevant to both synthetic methodology development and physicochemical profiling [2].

Why 1-(1-(Phenylthio)cyclopropyl)cyclooctanol Cannot Be Simply Replaced by Its Cyclohexanol or Cyclobutanol Analogs


Within the 1-(phenylthio)cyclopropylcarbinol series, the cycloalkanol ring size is not a passive structural variable—it directly governs both the thermodynamic driving force for rearrangement and the conformational landscape of the product [1]. The cyclooctanol derivative (C₈ ring) occupies a fundamentally different conformational space compared to the cyclohexanol (C₆, CAS 70042-50-1) and cyclobutanol (C₄, CAS 41596-89-8) analogs: medium-ring (7–9 membered) cycloalkanols exhibit transannular strain and distinct heat capacity profiles that are absent in the strain-minimized cyclohexanol chair [2]. In the context of acid-catalyzed cyclopropylcarbinyl-to-cyclobutyl rearrangement, the ring size of the tertiary alcohol partner influences both the regioselectivity of phenylthio migration and the stability of the carbocationic intermediates, with Saičić et al. demonstrating that the migration pathway (1,2- vs. 1,3-shift) and product distribution (homoallylic halides vs. 1-halo-3-phenylthio-4-pentene derivatives) are exquisitely sensitive to the substitution pattern at the carbinol center [3]. Consequently, a user requiring medium-ring spirocyclic architecture, specific transannular interactions, or a higher-molecular-weight scaffold for SAR exploration cannot achieve equivalent outcomes by substituting the C₆ or C₄ congener.

Quantitative Differentiation Evidence: 1-(1-(Phenylthio)cyclopropyl)cyclooctanol vs. Closest In-Class Analogs


Cycloalkanol Ring Size and Molecular Weight: C₈ (Cyclooctanol) vs. C₆ (Cyclohexanol) vs. C₄ (Cyclobutanol) Scaffold Comparison

The target compound possesses an eight-membered cyclooctanol ring, yielding a molecular weight of 276.4 g/mol (C₁₇H₂₄OS), which is 28.0 Da (11.3%) higher than the direct cyclohexanol analog (CAS 70042-50-1, C₁₅H₂₀OS, MW 248.4 g/mol) and 56.1 Da (25.5%) higher than the cyclobutanol analog (CAS 41596-89-8, C₁₃H₁₆OS, MW 220.33 g/mol) . This mass increment corresponds to two additional methylene units relative to the C₆ comparator, translating to a calculated ΔlogP increase of approximately +1.0 (based on the Hansch-Leo fragmental constant of ~0.5 per CH₂), which measurably alters lipophilicity-dependent properties including membrane permeability and chromatographic retention [1]. All three compounds are commercially supplied at equivalent nominal purity (95%), confirming that the differentiation arises from intrinsic structural features rather than quality variation .

Medium-ring chemistry Physicochemical profiling Scaffold SAR

Conformational Landscape: Medium-Ring Transannular Strain in Cyclooctanol vs. Strain-Minimized Cyclohexanol Chair

Experimental liquid molar heat capacity (Cₚ) measurements for the parent cycloalcohols reveal that cyclooctanol exhibits a Cₚ of approximately 296 J·K⁻¹·mol⁻¹ at 298 K, compared to ~209 J·K⁻¹·mol⁻¹ for cyclohexanol—a 42% higher heat capacity attributable to the increased conformational flexibility and transannular interactions characteristic of the eight-membered ring [1]. While these values are for the unsubstituted parent alcohols, the relative increment is expected to persist in the 1-(phenylthio)cyclopropyl-substituted derivatives, as the geminal disubstitution pattern does not eliminate the transannular hydrogen interactions that define medium-ring conformational dynamics. The cyclohexanol analog adopts a predominantly chair conformation with well-defined equatorial/axial preferences; in contrast, the cyclooctanol ring populates multiple low-energy conformers (boat-chair, crown, and twist-boat-chair families) that interconvert on the NMR timescale at ambient temperature, offering a distinct stereochemical environment for the appended phenylthiocyclopropyl group [2].

Conformational analysis Medium-ring strain Thermodynamic profiling

Spiroannelation Substrate Scope: Cyclooctanone vs. Cyclohexanone as the Ketone Partner with 1-Lithiocyclopropyl Phenyl Sulfide

The seminal Trost–Keeley spiroannelation protocol employs 1-lithiocyclopropyl phenyl sulfide as a versatile reagent that adds to ketones to generate tertiary 1-(phenylthio)cyclopropylcarbinols, which subsequently undergo acid-catalyzed rearrangement to spirocyclic cyclobutanones [1]. When cyclooctanone is used as the ketone partner, the resulting adduct (i.e., the target compound) serves as the direct precursor to spiro[3.7]undecanone systems—a spirocyclic scaffold containing a medium-sized eight-membered ring fused to a cyclobutanone. In contrast, the cyclohexanone-derived adduct (CAS 70042-50-1) leads to spiro[3.5]nonanone products, a structurally distinct outcome with a six-membered ring [2]. The regiospecificity of the spiroannelation is conserved across ketone substrates, but the ring size of the ketone partner dictates the spirocyclic architecture and the associated ring strain (spiro[3.7] vs. spiro[3.5]), which in turn influences the reactivity of the cyclobutanone product in downstream transformations.

Spiroannelation Organolithium chemistry Medium-ring spirocycles

Rearrangement Regioselectivity: Impact of Carbinol Substitution Pattern on Phenylthio Migration Pathway

Saičić, Badjić, and Čeković (1996) established that the acid-catalyzed rearrangement of tertiary cyclopropylmethanols bearing an α-phenylthio group can proceed via two competing pathways: (i) regioselective ring opening to homoallylic halides in 49–86% yield, or (ii) 1,3-migration of the phenylthio group to afford 1-halo-3-phenylthio-4-pentene derivatives in 54–76% yield, with the product distribution governed by the nature of the substituent R at the carbinol center (R = H, vinyl, Ph, SPh) [1]. The target compound, possessing a cyclooctyl substituent at the carbinol position, represents a sterically demanding tertiary alcohol that is expected to favor the phenylthio migration pathway due to increased stabilization of the developing carbocation by the eight-membered ring—a hypothesis consistent with the observation that R = Ph and R = SPh substrates preferentially undergo 1,3-phenylthio migration [1]. The cyclohexanol and cyclobutanol analogs, with smaller cycloalkyl substituents, may exhibit altered migratory aptitudes owing to differential steric and stereoelectronic effects. However, direct comparative experimental data for the cyclooctanol vs. cyclohexanol substrates under identical conditions have not been reported in the peer-reviewed literature to date.

Cyclopropylcarbinyl rearrangement Phenylthio migration Carbocation chemistry

Synthetic Accessibility via Continuous-Flow Methodology: Arylthio-Cyclopropyl Carbonyl Compound Platform

A 2022 report demonstrated a continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds, including 1-(phenylthio)cyclopropanecarbaldehyde, achieving yields up to 95% (338 mg, yellow oil) from 2-hydroxycyclobutanones and aryl thiols under Brønsted acid-catalyzed conditions [1]. While this study did not specifically prepare the cyclooctanol derivative, it establishes a scalable platform for synthesizing arylthio-cyclopropyl building blocks with high efficiency. The target compound is structurally accessible via addition of 1-lithiocyclopropyl phenyl sulfide to cyclooctanone—a transformation precedented by the broader Trost spiroannelation methodology [2]. The availability of continuous-flow protocols for related arylthio-cyclopropyl systems suggests that process-scale access to the cyclooctanol derivative is feasible, whereas smaller-ring analogs (C₄–C₆) have historically been prepared via the same lithiocyclopropyl phenyl sulfide addition route, with no inherent synthetic advantage for any specific ring size in the ketone partner.

Continuous-flow synthesis Process chemistry Arylthio-cyclopropyl compounds

High-Value Application Scenarios for 1-(1-(Phenylthio)cyclopropyl)cyclooctanol in Research and Industrial Settings


Synthesis of Spiro[3.7]undecanone Scaffolds for Medium-Ring Fragment Libraries

Investigators constructing fragment-based screening libraries that require medium-ring (7–9 membered) spirocyclic architecture can utilize this compound as the direct precursor to spiro[3.7]undecanone systems via the Trost–Keeley rearrangement [1]. The eight-membered ring component of the resulting spirocycle occupies conformational space that is complementary to the more common spiro[3.5]nonanone (from the cyclohexanone adduct) and spiro[3.4]octanone (from the cyclopentanone adduct) scaffolds, enabling three-dimensional diversity-oriented synthesis. The 11.3% molecular weight increment over the cyclohexanol analog (276.4 vs. 248.4 Da) places the derived spirocyclic products in a higher-MW property bracket suitable for lead-like or fragment-to-lead optimization .

Mechanistic Studies of Cyclopropylcarbinyl Rearrangement Regioselectivity with Sterically Demanding Carbinol Substituents

The cyclooctyl group at the carbinol position provides a sterically demanding yet conformationally flexible tertiary alcohol substituent for probing the boundary between ring-opening and phenylthio migration pathways in acid-catalyzed cyclopropylcarbinyl rearrangements [1]. Saičić et al. demonstrated that R = Ph and R = SPh substituents direct rearrangement toward 1,3-phenylthio migration products (54–76% yield), while smaller R groups (H, vinyl) favor homoallylic halide formation (49–86% yield) [1]. The cyclooctanol derivative, with its substantial steric profile and medium-ring conformational dynamics, serves as a unique probe substrate to map the steric sensitivity of the migration/ring-opening partition, generating quantitative data to refine predictive models for carbocationic rearrangement regioselectivity.

Physicochemical Profiling of Medium-Ring-Containing Cyclopropylcarbinols for ADME/PK SAR

In medicinal chemistry programs where cycloalkanol-containing scaffolds are under investigation, this compound offers a distinct physicochemical signature for systematic SAR exploration. The calculated logP increment of approximately +1.0 relative to the cyclohexanol analog (estimated via the Hansch-Leo π(CH₂) ≈ 0.5 fragmental constant) [3] translates to a predicted ~10-fold increase in octanol/water partition coefficient, which is expected to alter membrane permeability, plasma protein binding, and metabolic clearance in cell-based and in vivo assays. The higher heat capacity of the cyclooctanol ring (Cₚ ≈ 296 vs. 209 J·K⁻¹·mol⁻¹ for cyclohexanol at 298 K) [2] further implies differences in desolvation thermodynamics upon target binding, a parameter increasingly recognized as a determinant of binding kinetics and residence time.

Building Block for Medium-Ring Natural Product Analogs and Cyclooctanoid Terpenoid Synthesis

Cyclooctane-containing natural products, including ophiobolins and fusicoccins, represent biologically active terpenoid families with anticancer, anti-inflammatory, and phytotoxic activities. The target compound provides a functionalized cyclooctanol building block with a latent cyclobutanone precursor (via the phenylthiocyclopropyl rearrangement) and a phenylthio group that can be oxidatively manipulated to sulfoxide/sulfone or reductively cleaved, offering multiple points for downstream diversification . The eight-membered ring is pre-installed, circumventing the entropic penalty associated with medium-ring cyclization—a well-recognized challenge in the synthesis of cyclooctanoid natural products [4].

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